Encaleret's Mechanism of Action in Autosomal Dominant Hypocalcemia Type 1 (ADH1): A Technical Guide
Encaleret's Mechanism of Action in Autosomal Dominant Hypocalcemia Type 1 (ADH1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autosomal Dominant Hypocalcemia Type 1 (ADH1) is a rare genetic disorder characterized by hypocalcemia, hypercalciuria, and inappropriately low parathyroid hormone (PTH) levels.[1][2] The disease arises from gain-of-function mutations in the Calcium-Sensing Receptor (CaSR) gene, leading to a constitutively active receptor that misinterprets normal blood calcium levels as high.[3][4][5] Encaleret, an investigational small molecule, is a negative allosteric modulator of the CaSR, designed to counteract the effects of these activating mutations.[1][6][7] This technical guide provides an in-depth overview of the mechanism of action of encaleret in ADH1, supported by quantitative data from clinical trials and detailed experimental protocols.
Pathophysiology of Autosomal Dominant Hypocalcemia Type 1 (ADH1)
The CaSR, a G-protein coupled receptor, is a critical regulator of calcium homeostasis, primarily expressed in the parathyroid glands and kidneys.[1][4] In healthy individuals, the CaSR senses extracellular calcium levels and modulates PTH secretion and renal calcium reabsorption to maintain calcium balance.[4]
In ADH1, gain-of-function mutations in the CASR gene result in a leftward shift of the calcium-PTH response curve.[4][5] This heightened sensitivity to calcium leads to the suppression of PTH secretion even at low to normal calcium concentrations.[4] Consequently, this leads to:
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Hypocalcemia: Reduced PTH levels impair the mobilization of calcium from bone and decrease the renal production of active vitamin D (calcitriol), leading to lower intestinal calcium absorption and low blood calcium levels.[8]
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Hypercalciuria: The combination of low PTH and the direct effect of the overactive CaSR in the renal tubules leads to decreased calcium reabsorption and excessive calcium excretion in the urine.[4][5] This can result in nephrocalcinosis, nephrolithiasis, and impaired kidney function.[8][9]
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Inappropriately Low Parathyroid Hormone (PTH): Despite low blood calcium, the parathyroid glands fail to mount an adequate PTH response due to the over-sensitive CaSR.[3][4]
Conventional treatment with calcium and active vitamin D supplements can partially alleviate hypocalcemia but often exacerbates hypercalciuria, increasing the risk of renal complications.[7][10]
Encaleret: A Targeted Approach
Encaleret is an orally administered small molecule that acts as a negative allosteric modulator of the CaSR.[6][7] It selectively antagonizes the CaSR, thereby reducing its sensitivity to extracellular calcium.[3][11] This targeted approach aims to correct the underlying pathophysiology of ADH1.[11]
Mechanism of Action
Encaleret binds to the CaSR and induces a conformational change that reduces the receptor's affinity for calcium.[12] This effectively shifts the calcium-PTH response curve to the right, towards a more physiological state.[13] By antagonizing the gain-of-function CaSR, encaleret is expected to:
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Increase PTH Secretion: By "re-sensitizing" the parathyroid glands to ambient calcium levels in a more normal fashion, encaleret allows for a more physiological secretion of PTH in response to low blood calcium.[14][15]
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Normalize Serum Calcium: The increased PTH levels stimulate calcium release from bone, enhance renal calcium reabsorption, and promote the synthesis of active vitamin D, all of which contribute to raising blood calcium levels into the normal range.[8]
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Reduce Urinary Calcium Excretion: Encaleret's antagonism of the CaSR in the kidneys directly promotes renal calcium reabsorption, while the restored PTH levels further contribute to reducing urinary calcium loss.[13][15]
The following diagram illustrates the signaling pathway of the Calcium-Sensing Receptor and the proposed mechanism of action for encaleret.
Caption: CaSR signaling in ADH1 and encaleret's mechanism of action.
Clinical Evidence: Summary of Quantitative Data
Clinical trials have demonstrated encaleret's ability to normalize key biochemical parameters in patients with ADH1. The following tables summarize the quantitative data from the Phase 2b and the pivotal Phase 3 (CALIBRATE) studies.
Table 1: Phase 2b Study - Biochemical Parameters[16][17]
| Parameter | Baseline (Mean ± SD) | End of Period 2, Day 5 (Mean ± SD) | Period 3, Week 24 (Mean ± SD) |
| Corrected Serum Calcium (mg/dL) | 7.1 ± 0.4 | 8.6 ± 0.7 | 9.0 ± 0.6 |
| Intact PTH (pg/mL) | 6.3 ± 7.8 | 40.5 ± 37.5 | 31.3 ± 20.8 |
| 24-hour Urine Calcium (mg/day) | 395 ± 216 | 179 ± 108 | 189 ± 72 |
| Serum Phosphate (mg/dL) | 4.5 ± 1.1 | 3.2 ± 0.7 | 3.5 ± 0.6 |
Normal Ranges: Corrected Serum Calcium: 8.4-10.2 mg/dL; Intact PTH: 10-65 pg/mL; 24-hour Urine Calcium: <250-300 mg/day; Serum Phosphate: 2.3-4.7 mg/dL.
Table 2: Phase 3 CALIBRATE Study - Primary and Key Secondary Endpoints[3][18][19][20]
| Endpoint | Encaleret Treatment (Week 24) | Conventional Therapy (Week 4) | p-value |
| Proportion of participants achieving both target serum and urine calcium levels | 76% (34 of 45) | 4% (2 of 45) | <0.0001 |
| Proportion of participants with intact PTH above the lower limit of the reference range | 91% | 7% | <0.0001 |
Table 3: Phase 3 CALIBRATE Study - Changes in Biochemical Parameters[3]
| Parameter | Mean Change from Baseline (Week 4 to Week 24) | p-value |
| Corrected Serum Calcium | +0.82 mg/dL | <0.0001 |
| 24-hour Urine Calcium | -200 mg/day | <0.0001 |
Experimental Protocols
The clinical development of encaleret has involved rigorous study designs to evaluate its safety and efficacy in the ADH1 population.
Phase 2b Study (NCT04581629)[12][16][21]
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Study Design: An open-label, dose-ranging study consisting of three periods.
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Participant Population: 13 adults with a confirmed diagnosis of ADH1 due to various CASR gene variants.[16][17]
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Intervention: Oral encaleret administered twice daily. Doses were individually titrated. Conventional therapy (calcium and active vitamin D) was discontinued (B1498344) prior to encaleret initiation.[16][17]
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Key Assessments: Serial 24-hour blood and urine sampling for biochemical parameters including serum calcium, PTH, urine calcium, and phosphate.[16]
The following diagram outlines the experimental workflow of the Phase 2b clinical trial.
Caption: Phase 2b clinical trial workflow for encaleret in ADH1.
Phase 3 CALIBRATE Study (NCT05680818)[3][19][22][23]
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Study Design: A randomized, open-label study comparing the efficacy and safety of encaleret to standard of care.[2][18] The study included a titration phase of approximately 20 weeks, followed by a 4-week maintenance phase.[19]
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Participant Population: Adults with a confirmed diagnosis of ADH1.[19][18]
-
Intervention:
-
Primary Endpoint: The proportion of participants achieving both serum calcium within the target range (8.3-10.7 mg/dL) and 24-hour urine calcium within the target range (<300 mg/day for males and <250 mg/day for females) at Week 24.[3][19]
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Key Secondary Endpoints: Comparison of the proportion of participants meeting the primary endpoint between the encaleret and standard of care groups, and the proportion of participants with intact PTH levels above the lower limit of the reference range.[3][19]
The logical relationship for the primary endpoint of the CALIBRATE trial is depicted in the diagram below.
Caption: Logical diagram for the CALIBRATE trial's primary endpoint.
Conclusion
Encaleret represents a promising, molecularly targeted therapeutic for Autosomal Dominant Hypocalcemia Type 1.[17] By acting as a negative allosteric modulator of the pathogenic, gain-of-function Calcium-Sensing Receptor, encaleret has demonstrated in clinical trials the ability to restore mineral homeostasis by normalizing serum calcium, parathyroid hormone, and urinary calcium levels.[3][15][20] The data from the Phase 2b and Phase 3 CALIBRATE studies provide strong evidence for its efficacy and safety in this patient population.[2][3] Further long-term studies will continue to elucidate the full therapeutic potential of encaleret in the management of ADH1.[19]
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